![molecular formula C22H28ClN3O3S B2585236 N-(2-(Diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamid-Hydrochlorid CAS No. 1217001-57-4](/img/structure/B2585236.png)

N-(2-(Diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamid-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.

BenchChem offers high-quality N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Synthese des 4-Amino-N-[2-(Diethylamino)ethyl]benzamids (Procainamid)-Tetraphenylborat-Komplexes zeigte vielversprechende antibakterielle Aktivität. Es zielt effektiv sowohl auf grampositive Bakterien (wie Staphylococcus aureus und Bacillus subtilis) als auch auf Hefe (einschließlich Candida albicans) . Forscher untersuchen sein Potenzial als neuartiges antimikrobielles Mittel.

Ionenassoziationschemie

Die Verbindung bildet einen Ionenassoziationskomplex durch einen Ansatz der grünen Chemie. Durch Reaktion von Natriumtetraphenylborat mit der Verbindung in deionisiertem Wasser bei Raumtemperatur wird ein fester Komplex erhalten. Dieser Ionenassoziations- oder Ionenpaar-Komplex wurde mittels Infrarotspektroskopie, NMR, Elementaranalyse und Massenspektrometrie charakterisiert . Das Verständnis solcher Wechselwirkungen ist entscheidend für die Wirkstoffentwicklung und Rezeptorenbindungsstudien.

Berechnungsgestützte Erkenntnisse

Dichtefunktionaltheorie (DFT)-Berechnungen wurden durchgeführt, um die elektronischen Eigenschaften des Komplexes zu untersuchen. Die elektronischen Grundzustandseigenschaften der S1- und S2-Komplexkonfigurationen wurden berechnet und lieferten Einblicke in das chemische Verhalten. HOMO- und LUMO-Grenzorbitale wurden ebenfalls analysiert und lieferten eine potentielle Karte der Verbindung. UV-Absorptionsmaxima wurden für beide Konfigurationen detektiert .

Polymersynthese

Obwohl nicht direkt mit der Verbindung selbst verwandt, wurde das Poly(2-(Diethylamino)ethylmethacrylat-2,2,6,6-Tetramethyl-4-piperidyl-co-methacrylat) (DEA-TMPMs)-Polymer synthetisiert. Dieses Polymer enthält die Diethylaminoethylgruppe, die strukturell mit unserer Verbindung verwandt ist. DEA-TMPMs könnten Anwendungen in Arzneimittelträgersystemen, Beschichtungen oder anderen Materialien finden .

Neuartige Derivate

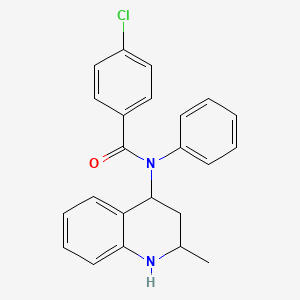

Forscher haben auch Derivate der Verbindung untersucht. So wurden beispielsweise neuartige N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(Piperidin-1-yl)ethylamino]benzamide und N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-Morpholino)ethylamino]benzamide synthetisiert. Diese Derivate zeigen potenzielle biologische Aktivitäten und könnten wertvoll für die Medikamentenentwicklung sein .

Wechselwirkungen bioaktiver Moleküle

Das Verständnis der Wechselwirkungen zwischen bioaktiven Molekülen und Rezeptoren ist entscheidend für die Wirkstoffentwicklung. Der Ionenassoziationskomplex, der durch unsere Verbindung gebildet wird, bietet eine einzigartige Plattform für die Untersuchung dieser Wechselwirkungen. Spektroskopische Methoden wie FT-IR und 1H-NMR tragen zur Charakterisierung der Struktur und des Verhaltens solcher Komplexe bei .

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in antibakteriellen Anwendungen, Ionenassoziationschemie, Berechnungsstudien und sogar in der Polymersynthese ist. Ihre Vielseitigkeit macht sie zu einem spannenden Thema für laufende Forschung und potenzielle therapeutische Entwicklung. 🌟

Wirkmechanismus

Target of Action

The primary target of N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation . The inhibition of this pathway leads to a decrease in prostaglandin levels, resulting in reduced inflammation .

Result of Action

The molecular and cellular effects of N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride’s action include the inhibition of COX enzymes and a subsequent decrease in prostaglandin levels . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-7-8-11-17(16)27-3)22-23-20-18(28-4)12-9-13-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYLOANTTBALSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)

![3-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE](/img/structure/B2585154.png)

![2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2585155.png)

![9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2585157.png)

![4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2585158.png)

![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)

![N-(2-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2585161.png)

![methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585172.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585173.png)

![3-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2585176.png)